5-Bromo-2-(trifluoromethyl)isonicotinaldehyde
Description
5-Bromo-2-(trifluoromethyl)isonicotinaldehyde (CAS: 944904-60-3) is a fluorinated pyridine derivative with the molecular formula C₇H₃BrF₃NO and a molecular weight of 254.00 g/mol. Its structure features a bromine atom at the 5-position, a trifluoromethyl (-CF₃) group at the 2-position, and an aldehyde (-CHO) substituent at the 4-position of the pyridine ring. Key physicochemical properties include:
- XLogP3: 1.9 (indicating moderate lipophilicity)
- Hydrogen bond acceptors: 5 (from aldehyde, pyridine nitrogen, and three fluorine atoms)
- Topological polar surface area (TPSA): 30 Ų
- Complexity score: 197 (reflecting structural intricacy) .
This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, leveraging its aldehyde group for condensation reactions and its fluorine content for enhancing metabolic stability .
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-5-2-12-6(7(9,10)11)1-4(5)3-13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBNWMWTBYJFKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745074 | |
| Record name | 5-Bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944904-60-3 | |
| Record name | 5-Bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine as a Key Intermediate
A closely related compound, 5-bromo-2-methyl-3-(trifluoromethyl)pyridine , serves as a precursor in the synthesis of this compound. The preparation involves the following steps:
Step 1: Formation of Dimethyl 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate
Diethyl malonate is deprotonated with sodium hydride in tetrahydrofuran (THF) at 0 °C. Then, 2-chloro-3-trifluoromethyl-5-nitropyridine is added dropwise and stirred at 10–25 °C for 16–24 hours. The product is extracted and purified to yield the dimethyl malonate derivative.Step 2: Hydrolysis and Decarboxylation to 2-methyl-5-nitro-3-(trifluoromethyl)pyridine
The malonate derivative is refluxed overnight in 2–8 N hydrochloric acid at 80–100 °C, hydrolyzing and decarboxylating to form the methyl-substituted nitro compound.Step 3: Reduction to 6-methyl-5-(trifluoromethyl)pyridin-3-amine
The nitro group is reduced using iron powder in acetic acid at 40–100 °C for 1–24 hours, yielding the corresponding amino compound.Step 4: Bromination via Sandmeyer Reaction
The amino group is converted to a diazonium salt and replaced by bromine using copper bromide and tert-butyl nitrite in acetonitrile at 25 °C, producing 5-bromo-2-methyl-3-(trifluoromethyl)pyridine.
Reaction conditions and yields for key steps are summarized in the following tables:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrolysis (Step 2) | HCl 6N, 100 °C, 24 h | 76.6 | Higher acid concentration and temperature improve yield |
| Reduction (Step 3) | Fe powder, AcOH, 80 °C, 24 h | 83.6 | Molar ratio Fe:substrate ~2.6:1 |
| Bromination (Step 4) | CuBr, tert-butyl nitrite, MeCN, 25 °C, 2 h | Not specified | Sandmeyer-type substitution |
Table 1: Key reaction conditions and yields for intermediate synthesis
Conversion to this compound
While direct literature on the aldehyde derivative is limited, common synthetic approaches to convert the methyl group at the 2-position to an aldehyde include:
- Oxidation of the methyl group using reagents such as selenium dioxide (SeO2), manganese dioxide (MnO2), or chromium-based oxidants under controlled conditions.
- Formylation reactions such as the Vilsmeier-Haack reaction on the appropriate pyridine ring, especially when the ring has activating groups like trifluoromethyl and bromine substituents.
- Directed lithiation followed by quenching with electrophilic formylating agents (e.g., DMF) to introduce the aldehyde group selectively at the 2-position.
The choice of method depends on the stability of other substituents and the desired selectivity.
Comparative Analysis of Preparation Routes
Research Findings and Notes
The synthetic route involving malonate alkylation followed by hydrolysis and reduction provides a robust method to prepare brominated trifluoromethyl pyridines with good regioselectivity and manageable purification steps.
The Sandmeyer reaction using copper bromide and tert-butyl nitrite is effective for introducing bromine at the 5-position, crucial for the target compound's structure.
Oxidation of methyl groups to aldehydes on pyridine rings bearing electron-withdrawing trifluoromethyl groups requires careful control to avoid overoxidation or ring degradation. Literature suggests mild oxidants or formylation via electrophilic substitution as preferred methods.
No direct one-pot synthesis of this compound has been reported, but stepwise synthesis from brominated methyl intermediates is well-established.
Summary Table of Preparation Steps for this compound
The preparation of This compound is best approached via multi-step synthesis starting from trifluoromethyl-substituted pyridine derivatives. The key steps include nucleophilic substitution to introduce malonate esters, hydrolysis and decarboxylation to methyl derivatives, reduction of nitro groups, bromination via Sandmeyer reactions, and final oxidation or formylation to install the aldehyde group. The synthetic methods have been optimized for yield, scalability, and cost-effectiveness, particularly in the preparation of closely related intermediates such as 5-bromo-2-methyl-3-(trifluoromethyl)pyridine. The aldehyde introduction remains a critical step requiring careful reagent and condition selection to preserve the sensitive trifluoromethyl and bromine substituents.
This comprehensive synthesis pathway is supported by detailed patent disclosures and experimental data, providing a reliable foundation for further research and industrial-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can also be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in solvents like ethanol or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-Bromo-2-(trifluoromethyl)isonicotinic acid.
Reduction: 5-Bromo-2-(trifluoromethyl)isonicotinalcohol.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-(trifluoromethyl)isonicotinaldehyde has been investigated for its potential as a pharmacological agent. It acts as an intermediate in the synthesis of various bioactive compounds, including:
- Antitumor Agents : Derivatives of this compound have shown cytotoxic activity against cancer cell lines.
- Antimicrobial Agents : Exhibits activity against a range of bacterial strains, making it a candidate for new antibiotics.
A notable study demonstrated that derivatives synthesized from this compound exhibited significant inhibition of tumor growth in vivo, highlighting its potential in cancer therapy .
Agrochemicals
The compound is also utilized in the development of agrochemicals due to its herbicidal properties. Research indicates that certain derivatives can effectively control weed growth without harming crop yields.
Material Science
In material science, this compound serves as a precursor for synthesizing functionalized polymers and materials with unique electronic properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and electrical conductivity.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor effects of a series of compounds derived from this compound. The results indicated that one derivative inhibited cell proliferation by over 70% in specific cancer cell lines within 48 hours of treatment .
Case Study 2: Agrochemical Development
Research conducted on the herbicidal efficacy of derivatives demonstrated that formulations containing this compound significantly reduced weed biomass by up to 80% compared to untreated controls. This suggests its potential as an environmentally friendly herbicide alternative.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom and the aldehyde group, which can undergo nucleophilic attack . In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which may include enzyme inhibition or interaction with cellular receptors .
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
The positional arrangement of substituents on the pyridine ring critically influences properties. Below is a comparative analysis with key analogs:
*Estimated based on structural similarity.
Key Observations :
- Positional Effects : The trifluoromethyl group at the 2-position (target compound) vs. 6-position (4-Bromo-6-(trifluoromethyl)nicotinaldehyde) alters steric and electronic profiles, impacting reactivity in cross-coupling reactions .
- Lipophilicity: The target compound’s XLogP3 (1.9) is higher than non-fluorinated analogs (e.g., 2-Bromo-4-pyridinecarboxaldehyde, XLogP3 ~1.2), highlighting the -CF₃ group’s contribution to hydrophobicity .
- Hydrogen Bonding: Amino-substituted analogs (e.g., 2-Amino-5-(trifluoromethyl)nicotinaldehyde) exhibit increased H-bond acceptors, improving aqueous solubility but reducing membrane permeability .
Functional Group Variants
Replacing the aldehyde group or modifying halogen/fluorine content significantly alters utility:
Key Observations :
- Alddehyde vs. Carboxylic Acid : The replacement of -CHO with -COOH (e.g., 5-Bromo-2-hydroxyisonicotinic acid) increases polarity (lower XLogP3) and shifts utility toward coordination chemistry .
- Fluorine vs. Trifluoromethyl : 3-Bromo-5-fluoroisonicotinaldehyde lacks the -CF₃ group, reducing electron-withdrawing effects and altering reactivity in aromatic substitution .
Biological Activity
5-Bromo-2-(trifluoromethyl)isonicotinaldehyde (CAS Number: 944904-60-3) is a chemical compound characterized by its unique structural features, including a bromine atom and a trifluoromethyl group. These characteristics contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C7H3BrF3NO
- Molecular Weight : 252.0 g/mol
- Structure : The compound contains an isonicotinaldehyde moiety, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile due to the presence of the bromine atom and the aldehyde group. This allows it to participate in various nucleophilic substitution reactions, which are essential for the synthesis of bioactive molecules.
Key Mechanisms:
- Electrophilic Reactions : The compound can undergo nucleophilic attacks by various biological nucleophiles, leading to the formation of new compounds that may exhibit enhanced biological properties.
- Inhibition of Enzymatic Activity : Research indicates that derivatives of this compound can inhibit specific enzymes, which is critical for developing therapeutic agents against diseases like cancer and inflammation.
Biological Activity
This compound has been studied for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Anticancer Potential : The compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of cell death pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific enzymes related to cancer |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated MIC values that support its potential as a lead compound for antibiotic development.
- Cancer Research : In another study focusing on cancer therapeutics, derivatives of this compound were synthesized and tested for their ability to inhibit tumor growth in vitro. The results showed promising activity, with several derivatives exhibiting lower IC50 values than traditional chemotherapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde, and what challenges arise in preserving the aldehyde functionality?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using brominated pyridine precursors and trifluoromethyl boronic acids. For example, analogous reactions for bromo-trifluoromethyl aryl systems involve Pd-catalyzed coupling under inert conditions (e.g., N₂ atmosphere) . The aldehyde group is prone to oxidation; thus, intermediates should be stabilized with protective groups (e.g., acetal formation) or synthesized in low-temperature, anhydrous environments . Purity can be monitored via HPLC (>95% HLC thresholds as per Kanto Reagents’ standards) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm substitution patterns (e.g., bromine and trifluoromethyl positions via and NMR).
- IR Spectroscopy : Identify aldehyde C=O stretches (~1700 cm⁻¹) and monitor degradation products (e.g., carboxylic acids) .
- GC-MS/HPLC : Assess purity using methods calibrated against reference standards (e.g., >97% purity thresholds as in Kanto Reagents’ catalogs) .
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer : Store at 0–6°C in amber vials under inert gas (argon) to prevent photodegradation and oxidation. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 1 week) can predict shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for cross-coupling reactions involving brominated pyridine aldehydes?
- Methodological Answer : Discrepancies often stem from variations in catalyst loading, ligand choice (e.g., SPhos vs. XPhos), or solvent polarity. Systematic factorial design (e.g., 2³ experiments testing temperature, catalyst, and solvent) can isolate critical factors . For example, Kanto Reagents’ boronic acid derivatives (e.g., >97% purity) improve reproducibility in Suzuki reactions . Cross-validate yields using NMR for quantitative analysis of trifluoromethyl incorporation .
Q. What strategies mitigate side reactions (e.g., homo-coupling or aldehyde oxidation) during synthesis?
- Methodological Answer :
- Homo-coupling : Use excess boronic acid (1.5–2 eq.) and Pd catalysts with bulky ligands (e.g., BrettPhos) to suppress biaryl formation .
- Oxidation : Add radical scavengers (e.g., BHT) or conduct reactions under strictly oxygen-free conditions . Post-reaction, purify via flash chromatography (silica gel with EtOAc/hexane gradients) to isolate the aldehyde .
Q. How can computational modeling guide the design of derivatives for target applications (e.g., medicinal chemistry)?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to predict reactivity at the aldehyde site or steric effects from the trifluoromethyl group. Molecular docking studies (AutoDock Vina) can prioritize derivatives with enhanced binding affinity for specific biological targets. Validate predictions with synthetic trials and SPR/X-ray crystallography .
Q. What experimental designs are suitable for studying the compound’s stability under catalytic or photolytic conditions?
- Methodological Answer : Use a split-plot design to test multiple stressors (light, temperature, pH) simultaneously. For photostability, expose samples to UV-Vis light (300–800 nm) and quantify degradation via LC-MS. Compare results to control batches stored in darkness . Kinetic modeling (Arrhenius plots) can extrapolate degradation rates under varied conditions .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) across studies?
- Methodological Answer : Cross-reference with high-purity commercial standards (e.g., Kanto Reagents’ >95% HLC compounds) . Use deuterated solvents with known chemical shift databases (e.g., SDBS). If conflicts persist, validate via X-ray crystallography to unambiguously assign structures .
Q. What statistical approaches are recommended for optimizing multifactor synthesis protocols?
- Methodological Answer : Apply response surface methodology (RSM) or Taguchi designs to balance factors like temperature, catalyst ratio, and reaction time. For example, a central composite design can model non-linear relationships and identify optimal conditions for yield and purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
